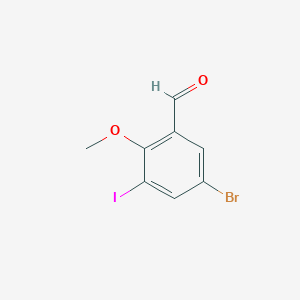

5-Bromo-3-iodo-2-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-iodo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they offer insights into similar halogenated benzaldehydes, which can help infer the properties and reactivity of 5-Bromo-3-iodo-2-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . This method could potentially be adapted for the synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde by choosing appropriate starting materials and directing groups.

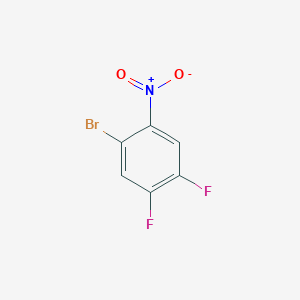

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the Br atom in 2-bromo-5-hydroxybenzaldehyde deviates from the plane of the benzene ring, affecting the molecule's overall geometry . Similar deviations and electronic effects are likely in 5-Bromo-3-iodo-2-methoxybenzaldehyde due to the presence of bromine and iodine atoms.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including further halogenation, as seen in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde . The reactivity of 5-Bromo-3-iodo-2-methoxybenzaldehyde would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be deduced from spectroscopic studies and computational analyses. For instance, the spectroscopic (FT-IR and FT-Raman) properties of 5-bromo-2-methoxybenzaldehyde have been studied using density functional theory (DFT), revealing information about the molecule's stability, electronic properties, and thermodynamic functions . Similar studies could provide insights into the properties of 5-Bromo-3-iodo-2-methoxybenzaldehyde, including its behavior in different solvents and its reactivity profile.

科学的研究の応用

Synthesis and Antioxidant Activity

Research on halogenated vanillin derivatives, including bromo and methoxy substituted benzaldehydes, has highlighted their synthesis and evaluation for antioxidant activities. For instance, a study by Rijal, Haryadi, and Anwar (2022) synthesized derivatives from halogenated vanillin and tested their antioxidant properties. The process involved halogenation and Claisen-Schmidt condensation, showcasing the derivatives' potential as antioxidants with measurable IC50 values against DPPH radicals (Rijal, Haryadi, & Anwar, 2022).

Spectroscopic Studies

Another study focused on the spectroscopic properties of 5-bromo-2-methoxybenzaldehyde, analyzing its FT-IR and FT-Raman spectra, electronic properties, and chemical reactivity. This comprehensive study utilized DFT calculations to understand the molecular structure and behavior, providing a foundation for predicting the properties of related compounds like 5-Bromo-3-iodo-2-methoxybenzaldehyde (Balachandran, Santhi, & Karpagam, 2013).

Telescoping Process in Synthesis

In drug discovery, the efficiency of synthesizing key intermediates is crucial. Nishimura and Saitoh (2016) improved the synthesis of a compound related to 5-Bromo-3-iodo-2-methoxybenzaldehyde by reducing the number of isolation processes. This telescoping process not only increased yield but also maintained purity, emphasizing the importance of synthesis efficiency in pharmaceutical research (Nishimura & Saitoh, 2016).

Crystal Structure Analysis

The study of crystal structures provides insights into the molecular interactions and stability of compounds. A paper by Chumakov et al. (2014) on the crystal structures of related benzaldehyde derivatives reveals how different substituents influence molecular conformation and assembly, contributing to our understanding of how 5-Bromo-3-iodo-2-methoxybenzaldehyde might behave under similar conditions (Chumakov et al., 2014).

Spectrophotometric Determinations

The application of bromo and methoxy substituted benzaldehydes extends into analytical chemistry, where they serve as reagents for the spectrophotometric determination of metals. Devireddy, Saritha, and Reddy (2014) developed a method using a structurally similar compound for copper determination, showcasing the potential of such compounds in analytical applications (Devireddy, Saritha, & Reddy, 2014).

Safety and Hazards

特性

IUPAC Name |

5-bromo-3-iodo-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCUASQBQQZNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290756 |

Source

|

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-methoxybenzaldehyde | |

CAS RN |

832674-07-4 |

Source

|

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。